2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid

Antimicrobial screening MIC determination Bacterial susceptibility

Researchers screening thiophene-isoxazole hybrids often face compound authenticity and purity issues that compromise reproducibility. This 2-(3-methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (CAS 1374408-22-6) is a verified heterocyclic building block supplied at ≥95% purity, backed by quantitative biological profiling to ensure screening relevance. • Differential cytokine modulation: 89% IL-6 inhibition vs. 72% TNF-α inhibition at 10 µg/mL. • Selective cytotoxicity: IC50 1.50 µM against leukemia cells, 9.3-fold selectivity over breast cancer cells. • Antimicrobial activity: MIC 40 µg/mL (E. faecalis) and 50 µg/mL (P. aeruginosa). For procurement managers, every batch is QC-certified, stored at -20°C, and shipped under cold chain to guarantee stability.

Molecular Formula C10H9NO3S
Molecular Weight 223.25
CAS No. 1374408-22-6
Cat. No. B3003552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
CAS1374408-22-6
Molecular FormulaC10H9NO3S
Molecular Weight223.25
Structural Identifiers
SMILESCC1=NOC(=C1CC(=O)O)C2=CSC=C2
InChIInChI=1S/C10H9NO3S/c1-6-8(4-9(12)13)10(14-11-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,12,13)
InChIKeySXFHWTAYSAJTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Procurement Overview


2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (CAS 1374408-22-6, C₁₀H₉NO₃S, MW 223.25) is a heterocyclic research compound characterized by a 3-methylisoxazole core, a thiophen-3-yl substituent at the 5-position, and an acetic acid side chain at the 4-position . The compound is commercially available from multiple vendors, typically at 95–98% purity, and is exclusively intended for research use in antimicrobial, anti-inflammatory, and anticancer screening applications . Its structural architecture—combining an isoxazole pharmacophore with a thiophene ring in a specific regioisomeric arrangement—positions it as a screening candidate within the broader class of thiophene-isoxazole acetic acid derivatives [1].

Why Generic Substitution Is Not Advisable


Compounds within the thiophene-isoxazole acetic acid family are not functionally interchangeable due to regioisomeric and scaffold variations that produce distinct biological activity profiles. The target compound's thiophen-3-yl substitution pattern at the isoxazole 5-position differs fundamentally from the thiophen-2-yl isomer (CAS 1368422-59-6) and from alternative scaffolds such as 5-(thiophen-3-yl)isoxazole-3-carboxylic acid (CAS 1243662-42-1) . The position of the acetic acid moiety (4-position versus 3-position) alters hydrogen-bonding capacity and steric accessibility to biological targets [1]. Furthermore, isoxazole derivatives as a class exhibit diverse pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer effects—that are highly sensitive to subtle structural modifications [2]. Without direct comparative data establishing functional equivalence, substituting any alternative compound introduces unquantified variability in screening outcomes and cannot be supported by current evidence.

Biological Activity Evidence


Antibacterial Activity

The compound exhibits measurable antibacterial activity in vitro against Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values determined via broth dilution assay. The MIC value of 40 µg/mL against E. faecalis is numerically lower than the 50 µg/mL observed for P. aeruginosa, indicating differential strain susceptibility .

Antimicrobial screening MIC determination Bacterial susceptibility

Anti-inflammatory Cytokine Inhibition

In cellular anti-inflammatory assays conducted at a fixed concentration of 10 µg/mL, the compound inhibited TNF-α by 72% and IL-6 by 89% relative to untreated controls. The 17 percentage-point difference between IL-6 inhibition (89%) and TNF-α inhibition (72%) suggests differential modulation of these two pro-inflammatory pathways . Data for structural analogs under identical conditions are not available, precluding direct comparator analysis.

Inflammation Cytokine inhibition TNF-α IL-6

Cancer Cell Line Cytotoxicity

The compound demonstrates cell line-dependent cytotoxic activity, with IC50 values spanning from 1.50 µM in human leukemia cells to 14.00 µM in breast cancer cells and 7.00 µM in pancreatic cancer cells. The 9.3-fold difference between the most sensitive (leukemia, 1.50 µM) and least sensitive (breast, 14.00 µM) cell lines indicates cell-type selectivity .

Cancer research Cytotoxicity IC50 Leukemia

Regioisomeric Structural Distinction

The target compound (CAS 1374408-22-6) differs from its closest commercially available analog, 2-(3-methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid (CAS 1368422-59-6), solely in the thiophene attachment position: 3-yl versus 2-yl. Both compounds share identical molecular formula (C₁₀H₉NO₃S), molecular weight (223.25), and isoxazole core substitution pattern . The 3-yl substitution positions the sulfur atom at a distinct spatial orientation relative to the acetic acid moiety compared to the 2-yl isomer.

Medicinal chemistry SAR Regioisomers Chemical biology

Isoxazole Scaffold in Drug Discovery

The isoxazole scaffold is a privileged pharmacophore present in numerous approved drugs and clinical candidates, exhibiting validated biological activities including anticancer effects, HDAC inhibition, antioxidant activity, and antibacterial/antimicrobial properties [1]. The target compound incorporates this scaffold with a thiophene ring and acetic acid side chain in a specific 1,2,4-substitution pattern.

Medicinal chemistry Isoxazole Privileged scaffold Drug discovery

Vendor Purity and Specification Comparison

The compound is available from multiple commercial vendors with reported purities ranging from 95% to 98%. Bidepharm offers the 2-yl regioisomer (CAS 1368422-59-6) at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC , whereas the target 3-yl compound (CAS 1374408-22-6) is generally specified at 95% purity across major vendors .

Procurement Quality control Purity Research chemicals

Research Application Scenarios


Antibacterial Susceptibility Screening

Based on MIC values of 40 µg/mL against E. faecalis and 50 µg/mL against P. aeruginosa , this compound is suitable for inclusion in antimicrobial susceptibility panels evaluating thiophene-isoxazole hybrids. Researchers comparing activity against ceftriaxone-susceptible strains may find utility in this compound as a reference point for structure-activity relationship (SAR) studies.

IL-6-Driven Inflammation Model Studies

The compound demonstrates 89% inhibition of IL-6 at 10 µg/mL, exceeding its TNF-α inhibition (72%) by 17 percentage points . This differential cytokine modulation profile supports its use in cellular assays investigating IL-6-mediated inflammatory pathways, particularly in disease models where IL-6 is a validated therapeutic target.

Leukemia Cell Line Cytotoxicity Screening

With an IC50 of 1.50 µM against human leukemia cells—9.3-fold more potent than against breast cancer cells (IC50 14.00 µM)—this compound is a viable candidate for leukemia-focused cytotoxicity screening campaigns . The cell-type selectivity profile warrants its inclusion in panels evaluating hematological malignancy models.

Thiophene Regioisomer SAR Studies

This compound (thiophen-3-yl) and its 2-yl regioisomer (CAS 1368422-59-6) constitute a matched pair for evaluating the impact of thiophene attachment position on biological activity . Medicinal chemistry programs exploring thiophene-containing isoxazole scaffolds may procure both isomers for parallel SAR evaluation to identify optimal substitution patterns for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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